molecular formula C24H27N3O4 B1672533 Fenpyroximate CAS No. 134098-61-6

Fenpyroximate

Cat. No. B1672533
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-MFKUBSTISA-N
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Description

Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It is not under patent and has a role as a mitochondrial NADH: ubiquinone reductase inhibitor .


Synthesis Analysis

Fenpyroximate is susceptible to metabolism by P450s associated with pyrethroid resistance in Anopheles gambiae . It seems to be metabolized via oxidation of the tert-butyl group and methyl group at the 3-position in the pyrazole ring, p-hydroxylation in the phenoxy moiety, N-demethylation, hydrolysis of the tert-butyl ester, cleavage of the oxime ether bond, and/or E/Z isomerization .


Molecular Structure Analysis

Fenpyroximate has a molecular formula of C24H27N3O4 . Its molecular weight is 421.49 . The structure of Fenpyroximate includes a 1H-pyrazole ring and a benzoic acid 1,1-dimethylethyl ester .


Chemical Reactions Analysis

Fenpyroximate is determined by normal phase LC, using UV detection at 258 nm and internal standardisation . The methods for determination of impurities are based on both reverse phase-LC, using UV detection at 225 nm and capillary-GC using FID detection .


Physical And Chemical Properties Analysis

Fenpyroximate has a low aqueous solubility and is not considered a volatile substance . It can be persistent in soils depending upon local conditions .

Scientific Research Applications

Toxicity and Environmental Impact

  • Fenpyroximate has been studied for its acute toxicity in marine species, such as the flounder Paralichthys olivaceus and its gill cell line. It was found to be highly toxic to both, with liver and gill being the major target organs. The study suggested that fenpyroximate induces oxidative stress and disrupts mitochondrial respiratory chains (Na et al., 2009).

Residue, Dissipation, and Safety Evaluation

  • Research on fenpyroximate's residue behavior on crops like eggplant, orange, and guava under open field conditions has been conducted. Dissipation patterns followed first-order kinetics, and dietary risk assessments were acceptable for consumers. This work contributes to residue management and supports the authorization of fenpyroximate as a plant protection product (Malhat et al., 2022).

Degradation Rate Analysis

  • A study estimated the dissipation rate of fenpyroximate in apple, citrus, and grape, highlighting the importance of establishing pre-harvest intervals (PHIs) to ensure safe consumption levels. The findings are crucial for fenpyroximate application in agriculture, ensuring minimal health hazards (Al-Rahman et al., 2012).

Case Studies and Toxicological Assessments

  • Fenpyroximate's potential for causing acute intoxication in humans has been documented, with a case of near-fatal exposure treated successfully using percutaneous cardiopulmonary support and therapeutic hypothermia. This highlights the need for caution in its handling and potential human exposure risks (Lee et al., 2012).

Mechanism of Action in Inhibiting Mitochondrial Function

  • The specific inhibition of mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I) by fenpyroximate has been explored. The ND5 subunit was identified as a target in bovine mitochondrial complex I, providing insights into its acaricidal mechanism of action (Nakamaru-Ogiso et al., 2003).

Detoxification and Resistance

  • The detoxification metabolism of fenpyroximate, particularly through ester hydrolysis, has been studied to understand its selective toxicity and potential resistance mechanisms in various species. This research provides valuable information for managing resistance and ensuring effective pest control strategies (Motoba et al., 2000).

Safety And Hazards

Fenpyroximate is harmful if swallowed and very toxic by inhalation . It may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-MFKUBSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032557
Record name Fenpyroximate
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Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/
Record name Fenpyroximate
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Solubility

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7
Record name Fenpyroximate
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Density

1.25 g/cu cm at 20 °C
Record name Fenpyroximate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C
Record name Fenpyroximate
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Mechanism of Action

The high specificity of fenpyroximate as a miticide is not based primarily on differences in target site sensitivity since it inhibits the mitochondrial complex I from rat liver and from spider mites with less than a 10-fold difference in potency. The main mechanism of selectivity has been shown to depend on differential rates of metabolic detoxification, particularly through removal of the t-Bu group yielding the free carboxylic acid analog. This metabolite is inactive as a complex I inhibitor. This apparent hydrolysis is largely catalyzed by cytochrome PA50 through hydroxylation of the t-Bu group followed by intramolecular ester cleavage. Oxidative ester cleavage was rapid in the several mammals, fish, and insects tested but it did not occur in mites., Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism., ... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides/ tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.
Record name Fenpyroximate
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Product Name

Fenpyroximate

Color/Form

White crystalline powder

CAS RN

134098-61-6, 111812-58-9
Record name Fenpyroximate
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Record name DL-Fenpyroximate
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Record name Fenpyroximate [ISO]
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Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
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Record name Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
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Melting Point

101.1 to 102.4 °C
Record name Fenpyroximate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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